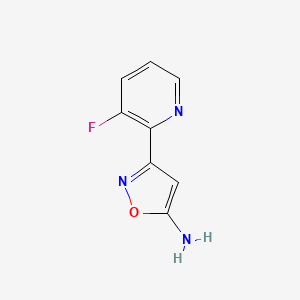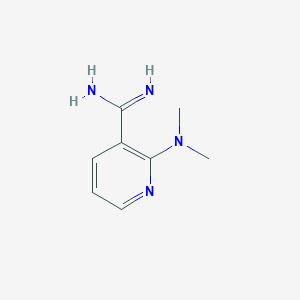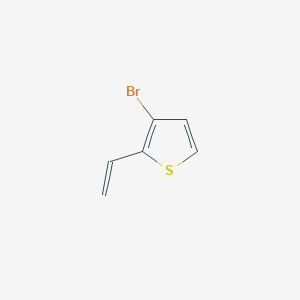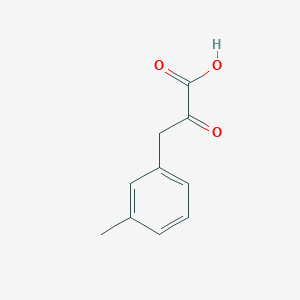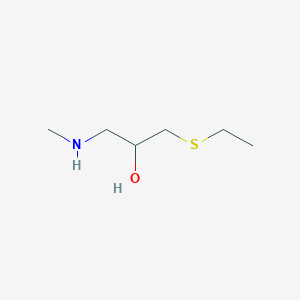![molecular formula C11H15N3O3 B15323229 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone is an organic compound that features a pyrimidine ring substituted with a Boc-protected amino group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone typically involves the protection of the amino group on the pyrimidine ring with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters and efficient isolation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can then participate in various biochemical reactions. The pyrimidine ring may interact with nucleic acids or proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Boc-amino)-5-bromopyridine: Similar structure with a bromine atom instead of an ethanone moiety.
2-(Boc-amino)-5-chloropyridine: Similar structure with a chlorine atom instead of an ethanone moiety.
2-(Boc-amino)-5-fluoropyridine: Similar structure with a fluorine atom instead of an ethanone moiety.
Uniqueness
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone is unique due to the presence of both the Boc-protected amino group and the ethanone moiety on the pyrimidine ring.
Eigenschaften
Molekularformel |
C11H15N3O3 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
tert-butyl N-(5-acetylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-7(15)8-5-12-9(13-6-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,12,13,14,16) |
InChI-Schlüssel |
NIQDABSYSRGHJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(N=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)


